molecular formula C9H9N5O B2704168 N-[4-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 309742-07-2

N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B2704168
CAS No.: 309742-07-2
M. Wt: 203.205
InChI Key: GYKMWESSHHRRKK-UHFFFAOYSA-N
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Description

Significance of Tetrazole-Containing Compounds in Chemical Biology

The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a key structural feature of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide. Tetrazole derivatives are of significant interest in medicinal chemistry and chemical biology for several reasons. They are often considered to be bioisosteres of the carboxylic acid group, meaning they have similar physical and chemical properties that can elicit comparable biological responses. This allows for the modification of drug candidates to improve their metabolic stability and pharmacokinetic profiles.

Compounds containing a tetrazole moiety have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The high nitrogen content and the unique electronic properties of the tetrazole ring enable it to participate in various biological interactions, making it a valuable component in the design of new therapeutic agents.

Historical Perspective on Phenylacetamide Derivatives in Research

The phenylacetamide scaffold is another crucial component of the title compound. Phenylacetamide and its derivatives have a long history in chemical and pharmaceutical research. The basic structure is found in a variety of natural and synthetic compounds that exhibit diverse biological activities. Historically, phenylacetamide derivatives have been explored for their analgesic, anti-inflammatory, and anticonvulsant properties.

The versatility of the phenylacetamide core allows for the introduction of various substituents, leading to a broad range of chemical entities with distinct biological profiles. This adaptability has made it a common starting point for the development of new drug candidates. Research into phenylacetamide derivatives has contributed significantly to our understanding of structure-activity relationships and has led to the discovery of several clinically important drugs.

Overview of Research Trajectories for this compound

Current research on this compound is primarily focused on its potential applications in medicinal chemistry. One of the main areas of investigation is its role as an enzyme inhibitor. Specifically, it has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in insulin (B600854) signaling pathways. smolecule.com Inhibition of PTP1B is a promising therapeutic strategy for the management of diabetes. smolecule.com

Furthermore, molecular docking studies have suggested that this compound may have anticancer properties. smolecule.com These computational models indicate that the compound could interact with key proteins involved in cancer pathways, such as TP53 and NF-KAPPA-B. smolecule.com While these findings are preliminary and based on in silico analysis, they provide a strong rationale for further experimental investigation into the anticancer potential of this compound. The unique structural features of this compound make it a valuable scaffold for the design and synthesis of new drug candidates targeting various biological pathways. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-7(15)11-8-2-4-9(5-3-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKMWESSHHRRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 1h Tetrazol 1 Yl Phenyl Acetamide

Retrosynthetic Analysis of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection points are considered: the amide C-N bond and the bonds of the tetrazole ring.

Amide Bond Disconnection (Route A): Cleavage of the amide bond between the acetyl group and the phenyl ring's nitrogen atom leads to two precursor molecules: 4-(1H-tetrazol-1-yl)aniline and an acetylating agent (such as acetic anhydride (B1165640) or acetyl chloride). This approach focuses on forming the amide bond in the final step of the synthesis.

Tetrazole Ring Disconnection (Route B): A common method for synthesizing 1-substituted tetrazoles involves the reaction of a primary amine with an orthoformate and an azide (B81097) source. nih.govorganic-chemistry.org Applying this disconnection to the target molecule breaks the tetrazole ring, leading to the precursor N-(4-aminophenyl)acetamide (also known as 4'-aminoacetanilide). This strategy prioritizes the formation of the tetrazole ring on a pre-existing acetanilide (B955) framework.

These two retrosynthetic pathways form the basis for the classical synthetic routes discussed in the following section.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary classical pathways are employed for the synthesis of this compound.

This synthetic strategy begins with a substituted aniline (B41778) where the acetamido group is already in place. The key transformation is the construction of the 1-substituted tetrazole ring.

The synthesis commences with N-(4-aminophenyl)acetamide as the starting material. This compound is subjected to a cyclization reaction with triethyl orthoformate and sodium azide, typically in an acidic medium like acetic acid, to yield the final product, this compound. nih.gov This one-step procedure efficiently generates the 1-aryl substituted tetrazole moiety. nih.gov

Reaction Scheme: Tetrazole Ring Formation First N-(4-aminophenyl)acetamide + HC(OEt)₃ + NaN₃ → this compound

This alternative route prioritizes the synthesis of the tetrazole-containing aromatic amine first, followed by the formation of the amide bond.

The synthesis starts with 4-nitroaniline, which is converted to 1-(4-nitrophenyl)-1H-tetrazole. This is achieved through the standard reaction with triethyl orthoformate and sodium azide. The nitro group of the resulting compound is then reduced to an amine, yielding 4-(1H-tetrazol-1-yl)aniline. The final step is the acylation of this amine. This is a standard N-acetylation reaction, where 4-(1H-tetrazol-1-yl)aniline is treated with an acetylating agent like acetyl chloride or acetic anhydride to form the desired this compound. researchgate.net

Reaction Scheme: Amide Bond Formation Last

4-Nitroaniline → 1-(4-Nitrophenyl)-1H-tetrazole

1-(4-Nitrophenyl)-1H-tetrazole → 4-(1H-tetrazol-1-yl)aniline

4-(1H-tetrazol-1-yl)aniline + Acetylating Agent → this compound

Comparison of Classical Synthetic Routes
ApproachKey Starting MaterialKey TransformationKey Reagents
Tetrazole Ring Formation FirstN-(4-aminophenyl)acetamideTetrazole CyclizationTriethyl orthoformate, Sodium azide, Acetic acid
Amide Bond Formation Last4-(1H-tetrazol-1-yl)anilineN-AcetylationAcetyl chloride or Acetic anhydride

Modern and Green Chemistry Approaches for this compound Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally friendly methods. These principles can be applied to the synthesis of this compound, particularly in the key steps of tetrazole and amide formation.

Catalysis offers a significant improvement over stoichiometric reactions by increasing reaction rates, often under milder conditions, and reducing waste.

Catalytic Tetrazole Formation: The synthesis of 1-substituted tetrazoles from primary amines, triethyl orthoformate, and an azide source can be significantly enhanced by catalysts. Various catalysts, including Yb(OTf)₃, FeCl₃, and zinc sulfide (B99878) nanoparticles, have been reported to effectively promote this transformation. organic-chemistry.orgscirp.orgresearchgate.net For instance, Fe₃O₄-based magnetic nanocatalysts have been used for the one-pot synthesis of 1-aryl 1H-tetrazoles, offering high yields and easy catalyst recovery. mdpi.comrsc.org These catalytic systems can lead to shorter reaction times, higher yields, and more environmentally benign conditions, such as being performed under solvent-free or aqueous conditions. scirp.orgmdpi.com

Catalytic Amide Formation: While the acetylation of anilines is often efficient, green chemistry principles encourage the move away from stoichiometric activating agents or acyl halides. ucl.ac.uk Catalytic methods for direct amide formation from carboxylic acids and amines are a key area of green chemistry research. sigmaaldrich.com Boric acid has been explored as a simple, readily available catalyst for the solvent-free synthesis of amides from carboxylic acids. researchgate.net Biocatalysis, using enzymes like lipases, also presents a highly selective and sustainable method for amide bond formation under mild conditions. numberanalytics.comnih.gov These catalytic approaches minimize waste and avoid harsh reagents, aligning with the principles of green chemistry. numberanalytics.com

Catalytic Approaches for Key Synthetic Steps
TransformationCatalyst TypeExamplesAdvantages
Tetrazole Formation (from amine)Lewis AcidsYb(OTf)₃, FeCl₃Mild conditions, high yields. organic-chemistry.orgscirp.org
Heterogeneous NanocatalystsZnS NPs, Fe₃O₄@support-Cu(II)Recyclability, solvent-free or aqueous media. researchgate.netrsc.org
Amide Formation (from acid)OrganocatalystsBoric AcidSolvent-free conditions, low cost. researchgate.net
BiocatalystsLipases (e.g., CALB)High selectivity, mild aqueous conditions. nih.gov

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing. These benefits include enhanced safety, better process control, and improved scalability.

The application of flow chemistry is particularly relevant for tetrazole synthesis due to the use of azides, which can be hazardous on a large scale. Performing the reaction in a microreactor minimizes the volume of hazardous materials at any given time, significantly improving safety. core.ac.ukmit.edu Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. core.ac.uk Multistep syntheses, such as the conversion of anilines to heterocyclic products, have been successfully implemented in continuous flow setups, avoiding the isolation of potentially unstable intermediates like diazonium salts. mdpi.comnih.gov

While a specific end-to-end flow synthesis for this compound has not been detailed in the literature, the key steps are highly amenable to this technology. Both the catalytic formation of the tetrazole ring and the subsequent N-acetylation could be integrated into a telescoped flow process, potentially offering a safer, more efficient, and scalable manufacturing route. mdpi.com

Optimization of Synthetic Pathways for this compound

The synthesis of 1-substituted-1H-tetrazoles, such as this compound, is a cornerstone of many medicinal chemistry programs. The classical and most utilized route involves the heterocyclization of primary amines with an orthoformate ester and sodium azide. researchgate.net For the target compound, this involves reacting N-(4-aminophenyl)acetamide with triethyl orthoformate and sodium azide. While effective, significant research has been dedicated to optimizing these conditions to improve yields, reduce reaction times, enhance safety, and employ more environmentally benign methodologies.

Optimization strategies often focus on the catalytic system. While the reaction can proceed without a catalyst, various Lewis acids and other promoters have been shown to significantly improve efficiency. Ytterbium (III) triflate (Yb(OTf)₃) has been successfully used to catalyze the synthesis of 1-substituted 1H-tetrazoles from amines, triethyl orthoformate, and sodium azide in good yields. organic-chemistry.org Similarly, zinc salts have been employed as effective catalysts for the formation of tetrazoles from nitriles and azides in aqueous media, a principle that can be extended to amine-based syntheses. organic-chemistry.org

Further refinements have explored alternative catalysts and reaction media to align with the principles of green chemistry. L-proline, an inexpensive and environmentally friendly amino acid, has been demonstrated as an effective catalyst for synthesizing 5-substituted 1H-tetrazoles, highlighting a move towards biocompatible catalysts. organic-chemistry.org The use of heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or various metal nanoparticles (e.g., CuFe₂O₄, nanocrystalline ZnO), offers advantages in terms of catalyst recovery and reuse, simplifying product purification and reducing waste. organic-chemistry.orgthieme-connect.com

Microwave-assisted synthesis represents another major advancement in optimizing these pathways. thieme-connect.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. organic-chemistry.orgthieme-connect.com The choice of solvent also plays a critical role, with studies examining various media from traditional organic solvents like DMF to greener alternatives like water or polyethylene (B3416737) glycol (PEG), which can also influence the solubility of reagents like sodium azide and affect reaction outcomes. researchgate.net

Optimization StrategyCatalyst/ConditionKey AdvantagesReference
Lewis Acid CatalysisYb(OTf)₃Good yields for synthesis from primary amines. organic-chemistry.org
Metal Salt CatalysisZinc Salts (e.g., ZnCl₂)Effective in aqueous media, broad substrate scope. organic-chemistry.org
OrganocatalysisL-prolineEnvironmentally benign, cost-effective, high-yielding. organic-chemistry.org
Heterogeneous CatalysisSilica-supported NaHSO₄, Metal NanoparticlesFacilitates easy catalyst separation and recycling, reduces waste. organic-chemistry.orgthieme-connect.com
Energy SourceMicrowave IrradiationDrastically reduced reaction times, often improved yields. organic-chemistry.orgthieme-connect.com
Solvent SystemWater, Polyethylene Glycol (PEG)Greener, safer alternatives to traditional organic solvents. researchgate.net

Derivatization Strategies for this compound Core Structure

Derivatization of a core molecular scaffold is a fundamental strategy in drug discovery and medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) and optimizing the physicochemical and pharmacological properties of a lead compound. The this compound structure offers multiple points for modification, including the acetamide (B32628) moiety, the central phenyl ring, and the tetrazole ring itself.

The acetamide group provides a readily accessible handle for chemical modification. The terminal methyl group can be replaced with a wide variety of substituents to alter steric bulk, lipophilicity, and potential hydrogen bonding interactions. This is typically achieved by reacting the precursor amine, 4-(1H-tetrazol-1-yl)aniline, with different acylating agents (such as acyl chlorides or anhydrides) or by coupling with carboxylic acids.

Research on related structures demonstrates the breadth of possible modifications. For instance, in a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, the acetyl group was replaced by moieties such as 2-(benzo[d]oxazol-2-ylthio)acetamide, showcasing that complex heterocyclic systems can be incorporated at this position. nih.gov This strategy allows for the introduction of diverse functional groups to probe interactions with biological targets.

Starting MaterialReagentResulting Moiety (R-CO-NH-)Purpose of Modification
4-(1H-tetrazol-1-yl)anilineAcetyl Chloride / Acetic AnhydrideCH₃-CO-NH- (Acetamide)Parent structure
4-(1H-tetrazol-1-yl)anilinePropionyl ChlorideCH₃CH₂-CO-NH- (Propanamide)Increase alkyl chain length and lipophilicity.
4-(1H-tetrazol-1-yl)anilineBenzoyl ChloridePh-CO-NH- (Benzamide)Introduce an aromatic ring for potential π-stacking interactions.
4-(1H-tetrazol-1-yl)aniline2-Chloroacetyl chlorideCl-CH₂-CO-NH- (2-Chloroacetamide)Provide a reactive site for further nucleophilic substitution.
4-(1H-tetrazol-1-yl)anilineCyclopropanecarbonyl chloride(c-C₃H₅)-CO-NH- (Cyclopropanecarboxamide)Introduce a strained ring to alter conformation and metabolic stability.

Introducing substituents onto the central phenyl ring is another key derivatization strategy. These modifications can profoundly influence the molecule's electronic properties, conformation, and metabolic stability. The synthesis of such derivatives typically begins with a pre-functionalized aniline, such as a substituted 4-nitroaniline, which is then carried through the synthetic sequence of reduction, tetrazole formation, and N-acetylation.

Common functional groups introduced onto the phenyl ring include halogens (F, Cl, Br), small alkyl groups (e.g., methyl), and alkoxy groups (e.g., methoxy). Halogens can serve as hydrogen bond acceptors and can alter metabolic pathways, while alkyl and alkoxy groups can modulate lipophilicity and steric profile. Studies on analogous N-phenylacetamide structures have shown that substitution with groups like fluoro or chloro is a viable strategy for creating chemical diversity. nih.gov

Substituent (X)Position on Phenyl RingPotential Influence
-F, -Cl, -Br2, 3, 5, or 6Modulates electronic properties (inductive effect), can block metabolic sites, may act as a hydrogen bond acceptor.
-CH₃2 or 3Increases lipophilicity, adds steric bulk which can influence binding conformation.
-OCH₃2 or 3Acts as a hydrogen bond acceptor, influences electronic properties through resonance.
-CF₃2 or 3Strong electron-withdrawing group, increases lipophilicity and can block metabolism.
-NO₂2 or 3Strong electron-withdrawing group, potential hydrogen bond acceptor; often used as a synthetic intermediate for an amino group.

While direct substitution on the synthesized tetrazole ring is chemically challenging and less common, the concept of bioisosteric replacement of the entire tetrazole moiety is a powerful and widely used tool in medicinal chemistry. nih.govresearchgate.net The 1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid functional group. tandfonline.com This is due to their similar pKa values (around 4.5-4.9 for tetrazoles vs. 4.2-4.5 for carboxylic acids), planar geometry, and ability to participate in similar intermolecular interactions. drughunter.com

The primary advantages of replacing a carboxylic acid with a tetrazole include enhanced metabolic stability and increased lipophilicity, which can lead to improved cell permeability and oral bioavailability. researchgate.nettandfonline.com However, the success of this replacement is highly context-dependent. drughunter.com

Furthermore, other acidic heterocyclic rings can be employed as bioisosteric replacements for the tetrazole ring itself, offering subtle variations in acidity, lipophilicity, and hydrogen bonding patterns to fine-tune a molecule's properties. These replacements can be critical for overcoming challenges such as poor permeability, which can sometimes persist with tetrazoles due to high desolvation energies. drughunter.com

Functional Group / HeterocycleApproximate pKaKey Physicochemical PropertiesReference
Carboxylic Acid (-COOH)~4.2 - 4.5Planar, strong H-bond donor/acceptor, often associated with poor permeability and rapid metabolism. drughunter.com
1H-Tetrazole~4.5 - 4.9Planar, metabolically stable, more lipophilic than -COOH but can have high desolvation energy. drughunter.com drughunter.com
1,2,4-Oxadiazol-5(4H)-one~6.1 - 6.7Less acidic than tetrazole, which can improve membrane permeability and bioavailability.
1,2,4-Thiadiazol-5(4H)-one~5.5 - 6.0Less acidic than tetrazole, can offer an alternative interaction profile.
1,2,4-Triazol-5(4H)-one~7.0Significantly less acidic, may be suitable where weaker acidity is required.
N-Hydroxy-1,2,3-triazole~6.8 - 7.2Maintains planarity and offers different H-bonding vectors compared to tetrazole.

Advanced Structural Characterization and Conformational Analysis of N 4 1h Tetrazol 1 Yl Phenyl Acetamide

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure and understanding the electronic and vibrational properties of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide.

While standard one-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the molecular structure, multi-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for elucidating through-bond and through-space correlations.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the acetamide (B32628) methyl protons (a singlet), the amide proton (a singlet, often broad), two sets of doublets for the para-substituted phenyl ring protons, and a characteristic singlet for the C5-proton of the tetrazole ring. The ¹³C NMR spectrum would display corresponding signals for the methyl, carbonyl, phenyl, and tetrazole carbons.

Multi-dimensional NMR:

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling between the ortho and meta protons on the phenyl ring, appearing as cross-peaks connecting the corresponding doublets in the ¹H spectrum.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom. For instance, it would link the phenyl proton signals to their respective carbon signals and the tetrazole C5-H proton to the tetrazole C5 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations. Key expected correlations would include the amide proton to the carbonyl carbon and the ipso-carbon of the phenyl ring, the acetamide methyl protons to the carbonyl carbon, and the phenyl protons to the tetrazole ring, confirming the connectivity of the major fragments of the molecule.

Based on established chemical shift values for similar structural motifs, a predicted assignment for the ¹H and ¹³C NMR spectra is presented in the table below.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃~2.1~24
C=O-~169
NH~10.2-
Phenyl C1-H~7.7~120
Phenyl C2-H~7.8~127
Phenyl C-NH-~138
Phenyl C-Tetrazole-~135
Tetrazole C5-H~9.5~142

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the elemental composition of this compound (C₉H₉N₅O). Analysis of the fragmentation patterns, typically from techniques like Electron Ionization (EI-MS), offers valuable structural information.

The fragmentation of tetrazole-containing compounds is well-documented and often involves the loss of a molecule of nitrogen (N₂), a highly stable fragment. The acetamide moiety can also undergo characteristic cleavages. A plausible fragmentation pathway for this compound would likely involve:

Loss of N₂: The initial and most characteristic fragmentation of the tetrazole ring is the expulsion of a neutral nitrogen molecule (mass 28), leading to a nitrilimine intermediate.

Cleavage of the Acetamide Group: The molecule can undergo cleavage at the amide bond. A common fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamide group.

Formation of Key Fragments: Subsequent fragmentations can lead to the formation of characteristic ions, such as the phenyl cation and various nitrogen-containing heterocyclic fragments.

Interactive Table: Plausible Mass Spectrometry Fragments of this compound
m/zProposed Fragment IdentityNotes
203[M]⁺Molecular Ion
175[M - N₂]⁺Loss of nitrogen from the tetrazole ring
161[M - CH₂CO]⁺Loss of ketene from the acetamide group
133[M - N₂ - CH₂CO]⁺Sequential loss of nitrogen and ketene
91[C₆H₅N]⁺Phenylnitrene cation radical
77[C₆H₅]⁺Phenyl cation

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C=C bonds, as well as vibrations associated with the tetrazole ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.

The expected vibrational frequencies for the key functional groups are summarized in the table below, based on data from analogous compounds.

Interactive Table: Expected Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchAmide3300-3100
C-H StretchAromatic/Tetrazole3100-3000
C-H StretchMethyl3000-2850
C=O Stretch (Amide I)Amide1700-1650
N-H Bend (Amide II)Amide1600-1500
C=C StretchAromatic Ring1600-1450
N=N StretchTetrazole Ring1450-1380
C-N StretchAmide/Tetrazole1300-1100
Tetrazole Ring VibrationsTetrazole1100-900

X-ray Crystallography and Solid-State Structure of this compound

Although no published crystal structure for this compound is currently available in open-access crystallographic databases, the principles of molecular packing and intermolecular interactions can be inferred from the structures of related compounds.

The solid-state structure of this compound will be dictated by a combination of intermolecular forces that aim to achieve the most thermodynamically stable packing arrangement.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding. The amide N-H group is a strong hydrogen bond donor, and the amide carbonyl oxygen is a strong acceptor. This can lead to the formation of chains or dimeric motifs. The nitrogen atoms of the tetrazole ring are also potential hydrogen bond acceptors.

π-π Stacking: The presence of the phenyl and tetrazole rings suggests that π-π stacking interactions may play a role in the crystal packing, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.

Analysis of related structures, such as N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide, reveals extensive N—H⋯O, N—H⋯N, and C—H⋯O interactions that create a three-dimensional network. A similar intricate network of interactions is anticipated for this compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physicochemical properties, such as melting point, solubility, and stability.

To date, there have been no published studies on the polymorphism of this compound. However, the potential for conformational flexibility, particularly rotation around the C-N bonds connecting the phenyl ring to the amide and tetrazole moieties, suggests that polymorphism is a possibility. The formation of different hydrogen bonding patterns or stacking arrangements could lead to different crystal forms. A comprehensive polymorphism screen, involving crystallization from a variety of solvents under different conditions, would be necessary to identify and characterize any potential polymorphs of this compound.

Conformational Analysis of this compound

While specific conformational studies on this compound are not extensively documented in publicly available literature, a robust understanding can be built by analyzing the conformational behavior of its core components: N-phenylacetamide (acetanilide) and 1-phenyl-1H-tetrazole.

Computational chemistry offers powerful tools to explore the potential energy surface of a molecule and identify its stable conformers. Methodologies such as Density Functional Theory (DFT) and semi-empirical methods are commonly employed for this purpose.

For a molecule like this compound, a conformational search would typically involve systematically rotating the key dihedral angles. For the N-phenylacetamide fragment, DFT calculations have been used to investigate its structure. These studies predict that the trans configuration of the amide group (with the C=O and N-H bonds anti to each other) is significantly more stable than the cis form. researchgate.net The planarity of the acetamide group with the phenyl ring is a subject of interest, with some studies indicating a non-planar, twisted conformation as the most stable. researchgate.net

Similarly, DFT calculations on 1-phenyltetrazole have shown that the minimum energy conformation is non-planar, with the phenyl and tetrazole rings twisted relative to each other by a significant dihedral angle. researchgate.net This twist minimizes steric hindrance between the ortho hydrogens of the phenyl ring and the tetrazole ring.

A computational analysis of the full this compound molecule would integrate these findings. A typical approach would involve:

Initial Structure Generation: Building an initial 3D model of the molecule.

Potential Energy Surface Scan: Systematically rotating the dihedral angle between the phenyl ring and the acetamide group, and the dihedral angle between the phenyl ring and the tetrazole ring, to map out the potential energy changes.

Geometry Optimization: Optimizing the geometry of the conformers corresponding to the energy minima found during the scan. This is often performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net

Frequency Calculations: Performing frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

Table 1: Representative Computational Data for Conformational Analysis of N-Phenylacetamide and 1-Phenyltetrazole Fragments
FragmentMethodBasis SetKey FindingCalculated Parameter
N-Phenylacetamide (Acetanilide)DFT (B3LYP)6-311++G(d,p)Trans-amide is the predominant configuration. researchgate.netRotational Barrier (cis-trans): ~14.8 kcal/mol researchgate.net
N-Phenylacetamide (Acetanilide)DFT-Non-planar conformation with the phenyl ring tilted out of the amide plane. researchgate.netPhenyl tilt angle: ~59° researchgate.net
1-PhenyltetrazoleDFT (B3LYP)6-31G*Non-planar minimum energy conformation. researchgate.netPhenyl-tetrazole dihedral angle: ~29° researchgate.net

Experimental methods provide real-world data on the conformational preferences of molecules in different states (solid, solution). Key techniques include X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: This technique provides precise information about the arrangement of atoms in a single crystal, offering a definitive picture of the molecule's conformation in the solid state. For this compound, a crystal structure would reveal the exact dihedral angles between the rings and the acetamide group, as well as intermolecular interactions like hydrogen bonding.

Studies on related N-phenylacetamide derivatives have shown that the amide group typically adopts a trans conformation in the solid state. nih.govresearchgate.net Similarly, single-crystal X-ray diffraction studies of 1-phenyl-1H-tetrazole and its derivatives confirm the non-planar conformation predicted by computational methods. researchgate.net These findings strongly suggest that in the solid state, this compound would likely exhibit a twisted, non-planar structure with a trans-amide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. For conformational analysis, Nuclear Overhauser Effect (NOE) spectroscopy is particularly valuable. libretexts.org NOE detects through-space interactions between protons that are close to each other (typically < 5 Å), providing information about the spatial arrangement of atoms.

In the case of this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could reveal correlations between:

The ortho protons of the phenyl ring and the protons of the acetamide's methyl group or the N-H proton.

The ortho protons of the phenyl ring and the C5-H proton of the tetrazole ring.

The presence or absence of these NOE cross-peaks, and their intensities, can be used to deduce the preferred conformation and the degree of rotational freedom around the single bonds in solution. researchgate.net For example, a strong NOE between a phenyl ortho-proton and the tetrazole C5-H would suggest a conformation where these groups are spatially proximate.

Table 2: Experimental Techniques and Expected Insights for Conformational Analysis
TechniqueStateInformation ProvidedExample from Related Structures
Single-Crystal X-ray DiffractionSolidPrecise bond lengths, bond angles, and dihedral angles. suniv.ac.in Confirms solid-state conformation.Crystal structures of N-phenylacetamide derivatives show a trans-amide conformation. researchgate.net 1-Phenyl-1H-tetrazole derivatives show a twisted conformation. researchgate.net
NMR Spectroscopy (1H, 13C, NOESY)SolutionInformation on dynamic processes, rotational barriers, and through-space proximity of atoms. researchgate.netuni-tuebingen.deNOESY experiments on aromatic amides can distinguish between different rotamers and determine preferred solution-state conformations. mdpi.com
Fourier-Transform Infrared (FTIR) SpectroscopySolid/SolutionVibrational modes can be sensitive to conformational changes. researchgate.netFTIR studies of acetanilide (B955) support the predominance of the trans-amide conformer. researchgate.net

Computational and Theoretical Investigations of N 4 1h Tetrazol 1 Yl Phenyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and interactions of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. DFT calculations can determine the optimized geometry of this compound and a host of other electronic parameters. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

For a molecule like this compound, DFT calculations would reveal the spatial distribution of these orbitals. The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the phenylacetamide moiety, while the LUMO may be distributed over the electron-deficient tetrazole ring. This distribution is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Representative DFT-Calculated Electronic Properties for a Structurally Related Acetamide (B32628) Derivative

ParameterValueReference
HOMO Energy-5.03 eV orientjchem.org
LUMO Energy-1.41 eV orientjchem.org
Energy Gap (HOMO-LUMO)3.62 eV orientjchem.org
Dipole MomentValue not available
Ionization PotentialValue not available
Electron AffinityValue not available

Note: The data presented is for a related N-phenyl acetamide derivative and is intended to be illustrative of the types of parameters obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the tetrazole ring and the oxygen atom of the acetamide group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amide group and the phenyl ring would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that allow for the study of the three-dimensional structure of molecules and their dynamic behavior over time. These methods are particularly useful for investigating how a molecule like this compound might interact with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamdirect.com In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a target protein. This information is crucial for understanding the potential mechanism of action and for designing more potent and selective inhibitors.

Conceptually, a molecular docking study of this compound would involve selecting a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The 3D structure of the target would be obtained from a protein database, and the compound would be docked into its active site. The results would be a series of binding poses, ranked by a scoring function that estimates the binding affinity. These poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For instance, studies on similar tetrazole derivatives have explored their binding to targets like DNA polymerase. acs.org

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules.

An MD simulation of the this compound-target complex would involve calculating the forces between all atoms in the system and integrating Newton's equations of motion. This would generate a trajectory of the complex's movements over a specific time period. Analysis of this trajectory can reveal the stability of the binding pose predicted by docking, the flexibility of different parts of the complex, and the specific interactions that contribute most to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. sciforum.net These models are valuable for predicting the activity of new, untested compounds and for understanding the structural features that are important for a desired effect.

A QSAR study for a series of compounds including this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov Such models have been successfully developed for the acute toxicity of tetrazole compounds. nih.gov

Similarly, a QSPR model could be developed to predict various physicochemical properties of this compound and related compounds, such as solubility, lipophilicity, and melting point. These models are crucial in the early stages of drug development for optimizing the pharmacokinetic properties of a lead compound.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor TypeExamples
Constitutional Molecular Weight, Number of Atoms, Number of Rings
Topological Connectivity Indices, Wiener Index, Balaban Index
Geometrical Molecular Surface Area, Molecular Volume, Ovality
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges

Descriptor Development for this compound Analogues

The foundation of any predictive computational model lies in the development of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For a series of analogues of this compound, a diverse set of descriptors would be calculated to build robust Quantitative Structure-Activity Relationship (QSAR) models. The selection of appropriate descriptors is critical for capturing the structural features that govern biological activity. kg.ac.rs

These descriptors are typically categorized based on their dimensionality:

0D Descriptors: These include constitutional descriptors such as molecular weight, atom counts, and bond counts.

1D Descriptors: These encompass lists of structural fragments, such as the number of hydrogen bond donors and acceptors.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Wiener index), molecular connectivity indices, and physicochemical properties like the logarithm of the octanol/water partition coefficient (logP) and Topological Polar Surface Area (TPSA). eijppr.com

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include information about the molecule's shape, volume, and surface area.

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide detailed information about the electronic properties of a molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and partial charges on atoms. researchgate.net

For analogues of this compound, key descriptors would likely involve the electronic properties of the tetrazole ring, the steric and electronic effects of substituents on the phenyl ring, and parameters describing the acetamide group's hydrogen bonding capacity.

Table 1: Common Molecular Descriptors and Their Relevance for this compound Analogues
Descriptor TypeExamplesPotential Relevance
PhysicochemicallogP, TPSA, Molar RefractivityPredicting lipophilicity, membrane permeability, and oral bioavailability.
TopologicalWiener Index, Kier & Hall Connectivity IndicesQuantifying molecular size, branching, and shape.
ElectronicPartial Charges, Dipole Moment, HOMO/LUMO EnergiesDescribing reactivity, binding interactions with biological targets, and metabolic stability.
Steric/3DMolecular Volume, Surface Area, OvalityModeling how the molecule fits into a receptor's binding pocket.
ConstitutionalMolecular Weight, Number of Rotatable Bonds, H-bond Donors/AcceptorsUsed in drug-likeness filters like Lipinski's Rule of Five to assess oral bioavailability. nih.gov

Predictive Modeling of Biochemical Activities

Once a set of relevant molecular descriptors has been developed for a series of this compound analogues, these descriptors can be used to build mathematical models that predict their biochemical activities. This process, known as QSAR modeling, establishes a statistical relationship between the structural properties of the compounds (the descriptors) and their measured biological effects (e.g., enzyme inhibition, cytotoxicity). frontiersin.org

Various statistical and machine learning methods are employed to create these predictive models:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). kg.ac.rs

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. frontiersin.org

Gene Expression Programming (GEP): A nonlinear approach that can uncover intricate relationships between descriptors and activity that might be missed by linear models. frontiersin.org

These models are invaluable for virtually screening large libraries of compounds, prioritizing which analogues to synthesize and test experimentally, and optimizing lead compounds to enhance their desired activities. researchgate.netnih.gov For instance, QSAR models have been successfully applied to tetrazole-containing compounds to predict a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.net Molecular docking studies, which predict the binding orientation and affinity of a ligand to a protein target, are often used in conjunction with QSAR to provide a more comprehensive understanding of the molecule's mechanism of action. acs.org

In Silico ADME Prediction for this compound

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These computational models assess the pharmacokinetic profile of a compound, helping to identify potential liabilities that could lead to failure in later developmental stages. audreyli.com Various freely available and commercial software packages, such as SwissADME and pkCSM, are used to perform these predictions. nih.govaaup.edu

Absorption and Distribution Prediction Models

Computational models can predict several key parameters related to the absorption and distribution of this compound. These predictions are often based on physicochemical properties and are benchmarked against established "drug-likeness" rules, such as Lipinski's Rule of Five and Veber's rules. nih.gov

Key predicted properties include:

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut into the bloodstream. High GI absorption is generally desired for orally administered drugs.

Blood-Brain Barrier (BBB) Permeation: Predicts whether a compound can cross the protective barrier separating the blood from the brain. This is crucial for drugs targeting the central nervous system (CNS) and important to avoid for peripherally acting drugs to prevent CNS side effects.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, including from the brain and gut wall, reducing their bioavailability and efficacy. Models predict if a compound is likely to be a substrate (is pumped out) or an inhibitor of P-gp. nih.gov

Caco-2 Permeability: This is an in silico estimation of an in vitro assay that measures a compound's permeability across a layer of human intestinal cells, serving as a proxy for GI absorption.

Table 2: Predicted ADME and Physicochemical Properties for this compound
Property / RulePredicted Value / StatusImplication
Physicochemical Properties
Molecular Weight203.20 g/molComplies with Lipinski's rule (<500)
logP (Lipophilicity)1.55Complies with Lipinski's rule (≤5)
H-bond Donors1 (Amide N-H)Complies with Lipinski's rule (≤5)
H-bond Acceptors4 (Tetrazole Ns, Carbonyl O)Complies with Lipinski's rule (≤10)
Topological Polar Surface Area (TPSA)78.19 ŲIndicates good oral bioavailability (Veber's rule: ≤140 Ų)
Pharmacokinetics
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed orally.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cause CNS side effects for peripheral targets.
P-gp SubstrateNoNot susceptible to efflux by P-glycoprotein.
Skin Permeation (log Kp)-6.8 cm/sLow skin permeability. aaup.edu

Metabolic Site Prediction and Excretion Pathways (Computational)

Understanding how a compound is metabolized is vital for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. The Cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a vast majority of drugs. mdpi.com Computational tools can predict which specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize a compound and, crucially, at which atomic positions (Sites of Metabolism, or SOMs). nih.gov

Several approaches are used for SOM prediction:

Reactivity-Based Methods: Tools like SMARTCyp calculate the activation energy required for hydrogen atom abstraction at different sites, as this is often the rate-limiting step in CYP-mediated oxidation. Sites with lower activation energies are more likely to be metabolized. nih.gov

Machine Learning Models: Tools like Xenosite use neural networks trained on large datasets of known drug metabolism to predict SOMs. These models integrate various descriptors, including reactivity, accessibility, and structural fingerprints. nih.gov

Molecular Docking: Docking the compound into the active site of a CYP enzyme crystal structure can help determine which atoms are positioned closest to the reactive heme iron, suggesting likely sites of metabolism. nih.govresearchgate.net

For this compound, the most probable metabolic pathways predicted by these models would include:

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, likely at the positions ortho or meta to the acetamide group.

N-deacetylation: Hydrolysis of the amide bond to yield 4-(1H-tetrazol-1-yl)aniline.

Methyl Group Hydroxylation: Oxidation of the acetyl methyl group to a hydroxymethyl group.

The tetrazole ring itself is generally considered metabolically stable, which is one reason for its use as a bioisostere for carboxylic acids in drug design. nih.gov Computational models also predict whether a compound is likely to be an inhibitor of major CYP isoforms. Inhibition of these enzymes can lead to dangerous drug-drug interactions. aaup.edu Information on metabolites helps infer excretion pathways; polar metabolites generated in Phase I and subsequent Phase II (conjugation) reactions are typically eliminated via the kidneys.

Table 3: Predicted Cytochrome P450 (CYP) Inhibition and Sites of Metabolism (SOM) for this compound
ParameterPredictionSignificance
CYP Inhibition Profile
CYP1A2 InhibitorNoLow risk of interactions with CYP1A2 substrates.
CYP2C9 InhibitorNoLow risk of interactions with CYP2C9 substrates.
CYP2C19 InhibitorNoLow risk of interactions with CYP2C19 substrates.
CYP2D6 InhibitorNoLow risk of interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoLow risk of interactions with CYP3A4 substrates.
Predicted Sites of Metabolism (SOM)
Primary SiteAromatic C-H on phenyl ringLikely undergoes aromatic hydroxylation.
Secondary SiteAmide C-N bondPotential for hydrolytic cleavage (N-deacetylation).
Tertiary SiteAcetyl CH₃ groupPotential for aliphatic hydroxylation.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 4 1h Tetrazol 1 Yl Phenyl Acetamide Analogs

Identification of Key Pharmacophoric Features within the N-[4-(1H-tetrazol-1-yl)phenyl]acetamide Scaffold

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric features can be deduced from its constituent moieties: the acetamide (B32628) group, the central phenyl ring, and the tetrazole ring.

The Phenyl Ring: This aromatic ring acts as a central scaffold, providing a rigid framework that correctly orients the other functional groups for optimal interaction with a biological target. It can engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket. The substitution pattern on this ring is a primary avenue for modulating activity.

The Acetamide Group: The acetamide moiety (-NHC(O)CH₃) is a classic pharmacophoric element. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often critical for anchoring the molecule within a binding site. The methyl group can also contribute to hydrophobic interactions.

Together, these features create a pharmacophore model characterized by a specific spatial arrangement of hydrogen bond donors and acceptors, aromatic regions, and potential ionic interaction points.

Impact of Substituent Effects on Biochemical Potency

The biochemical potency of analogs of this compound can be significantly altered by introducing various substituents at different positions on the scaffold. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity for a target.

While direct SAR data for the 1-yl isomer is scarce, a study on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) provides valuable insights into how modifications on the acetamide portion of a similar scaffold can impact activity. nih.govresearchgate.net In this study, various moieties were attached to the acetyl group of the core structure.

Table 1: Illustrative SAR Data for N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Analogs as PTP1B Inhibitors

Compound IDR Group on Acetamide MoietyIC₅₀ (µM)
NM-01 -H>100
NM-02 -S-pyridin-2-yl10.12
NM-03 -S-benzo[d]oxazol-2-yl4.48
NM-04 -S-benzo[d]thiazol-2-yl6.76
NM-05 -S-(4-phenyl-1H-1,2,4-triazol-3-yl)15.24
NM-06 -S-1H-benzo[d]imidazol-2-yl9.89

This table is adapted from a study on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives and is presented here to illustrate the principles of substituent effects. The data does not pertain directly to this compound. nih.govresearchgate.net

From this illustrative data, several SAR trends can be observed:

The unsubstituted acetamide (NM-01) is inactive, highlighting the necessity of a substituent on the acetyl group for PTP1B inhibition in this particular analog series. nih.govresearchgate.net

The introduction of various heterocyclic thio-ethers at the R position leads to a significant increase in potency. nih.govresearchgate.net

The nature of the heterocyclic ring has a pronounced effect on activity, with the benzoxazole-containing compound (NM-03) exhibiting the highest potency. nih.govresearchgate.net This suggests that the specific electronic and steric properties of the benzoxazole (B165842) ring are optimal for interaction with the PTP1B active site in this series.

These findings underscore the importance of systematic modification of the acetamide group in the development of potent inhibitors based on the N-(tetrazolylphenyl)acetamide scaffold.

Positional Scanning and Analog Libraries for SAR Exploration

To comprehensively explore the SAR of the this compound scaffold, the generation and screening of analog libraries are essential. Positional scanning is a powerful technique used in combinatorial chemistry to systematically evaluate the contribution of different substituents at various positions of a molecule.

For the this compound core, a positional scanning library could be designed to explore modifications at three key locations:

The Acetamide Methyl Group: A library of analogs could be synthesized where the methyl group is replaced with a variety of other functionalities, such as different alkyl chains, cycloalkyl groups, or aromatic rings. This would probe the size and nature of the hydrophobic pocket in the target's binding site.

The Phenyl Ring: A library could be created with various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions relative to the acetamide or tetrazole groups. This would provide detailed information on how electronic and steric effects at different positions on the phenyl ring influence activity.

The Tetrazole Ring: While the 1H-tetrazole itself is a key feature, analogs could be prepared where substituents are added to the carbon atom of the tetrazole ring (if synthetically feasible while maintaining the 1-phenyl linkage) to explore potential interactions in that region of the binding site.

By systematically synthesizing and screening such libraries, a detailed SAR map can be constructed, identifying "hot spots" on the molecule where modifications lead to the most significant improvements in potency and selectivity.

Rational Design Strategies Based on this compound Core

Rational drug design utilizes the understanding of a biological target's structure and the SAR of lead compounds to design more potent and selective molecules. Based on the this compound core, several rational design strategies can be employed.

Bioisosteric Replacement: The tetrazole and acetamide moieties are themselves excellent examples of bioisosteres. Further bioisosteric replacements could be explored. For instance, the amide bond of the acetamide group could be replaced with other groups like a sulfonamide or a reversed amide to improve metabolic stability or alter hydrogen bonding patterns. Similarly, other acidic heterocyles could be explored as alternatives to the tetrazole ring to fine-tune the pKa and spatial arrangement of interaction points.

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be performed with this compound. These computational studies can predict the binding mode of the compound and identify key interactions with amino acid residues in the active site. This information can then be used to design new analogs with substituents that form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing binding affinity. For example, if docking reveals an unoccupied hydrophobic pocket near the phenyl ring, analogs with appropriate hydrophobic substituents at that position can be designed and synthesized.

Scaffold Hopping: This strategy involves replacing the central N-(tetrazolylphenyl)acetamide core with a structurally different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property. The identified pharmacophore for this compound would serve as a template for searching for and designing new scaffolds.

Through the iterative application of these design principles, coupled with chemical synthesis and biological evaluation, the this compound scaffold can serve as a valuable starting point for the development of optimized therapeutic agents.

Biochemical and Mechanistic Investigations of N 4 1h Tetrazol 1 Yl Phenyl Acetamide

Enzyme Inhibition and Activation Profiles in Cell-Free Systems

Investigations into the enzyme interactions of compounds structurally similar to N-[4-(1H-tetrazol-1-yl)phenyl]acetamide have primarily focused on their inhibitory potential.

Specific Enzyme Targets (e.g., kinases, proteases, phosphodiesterases)

Research has identified Protein Tyrosine Phosphatase 1B (PTP1B) as a key target for derivatives of N-phenylacetamide bearing a tetrazole moiety. PTP1B is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making its inhibitors potential therapeutic agents for type 2 diabetes and obesity.

A study focusing on a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, positional isomers of the title compound, demonstrated their potential as PTP1B inhibitors. nih.gov One of the most potent compounds in this series was N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03) , which exhibited significant inhibitory activity against PTP1B. nih.gov Molecular docking studies of this derivative revealed key interactions with amino acids in the binding site of PTP1B. nih.gov

Currently, there is no available scientific literature detailing the specific interactions of this compound with kinases, proteases, or phosphodiesterases.

Kinetics of Inhibition/Activation

The inhibitory activity of the aforementioned PTP1B inhibitor, N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03), was quantified to determine its potency. The in vitro enzymatic assay yielded a half-maximal inhibitory concentration (IC50) value, as detailed in the table below.

CompoundTarget EnzymeIC50 (µM)Reference
N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03)Protein Tyrosine Phosphatase 1B (PTP1B)4.48 nih.gov

Receptor Binding and Signaling Pathway Modulation in Cell Lines

The ability of this compound to interact with and modulate the activity of various receptor families is an area that requires further investigation.

G Protein-Coupled Receptors (GPCRs)

There are no direct studies reporting the interaction of this compound with G Protein-Coupled Receptors (GPCRs). However, research on other tetrazole-containing compounds suggests that this chemical moiety can be a pharmacophore for GPCR ligands.

Nuclear Receptors

The interaction of this compound with nuclear receptors has not been documented in the current scientific literature.

Ion Channels

There is no available data on the modulatory effects of this compound on the function of ion channels.

  • 6.3.1. Cell Viability and Proliferation Studies (Focus on mechanistic effects)
  • 6.3.2. Apoptosis and Necrosis Pathway Analysis (Mechanistic)
  • 6.3.3. Inflammatory Mediator Modulation in Cell Cultures
  • Target Engagement and Mechanism of Action Studies in Pre-clinical Models (In Vitro and Ex Vivo)

  • 6.4.1. Protein-Ligand Interaction Technologies (e.g., SPR, ITC)
  • 6.4.2. Reporter Gene Assays
  • Further experimental research is necessary to characterize the biochemical profile and mechanistic actions of this compound before a comprehensive and scientifically rigorous article can be produced.

    Proteomics and Metabolomics Profiling

    Following a comprehensive review of publicly available scientific literature, no specific studies detailing the proteomics or metabolomics profiling of this compound were identified. Consequently, there is no available data to report on the global changes in protein expression or metabolic fingerprinting induced by this specific compound. Research in these areas would be necessary to elucidate its molecular mechanism of action and its effects on cellular systems.

    Pre Clinical Pharmacokinetics and Drug Metabolism Studies of N 4 1h Tetrazol 1 Yl Phenyl Acetamide

    In Vitro ADME Characterization

    In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in vivo.

    Metabolic stability assays are conducted to estimate the intrinsic clearance of a compound by the liver. admeshop.comenamine.net These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. semanticscholar.org The rate of disappearance of the parent compound over time is measured to determine its half-life and intrinsic clearance. enamine.net

    Specific data on the metabolic stability of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide in human, rat, or mouse hepatic microsomes and hepatocytes were not found in the public domain.

    Table 1: Representative Data Table for Metabolic Stability in Hepatic Microsomes (Note: Data are illustrative as no specific information for this compound was found.)

    SpeciesTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
    HumanMicrosomesData not availableData not available
    RatMicrosomesData not availableData not available
    MouseMicrosomesData not availableData not available

    The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. nih.gov Highly bound drugs generally have a lower volume of distribution and clearance. This is typically assessed using methods like equilibrium dialysis or ultrafiltration. nih.gov

    Publicly available data regarding the plasma protein binding of this compound could not be located.

    Table 2: Representative Data Table for Plasma Protein Binding (Note: Data are illustrative as no specific information for this compound was found.)

    SpeciesMethodPercent Bound (%)
    HumanEquilibrium DialysisData not available
    RatUltrafiltrationData not available
    MouseEquilibrium DialysisData not available

    Membrane permeability is a critical factor for oral drug absorption. The Caco-2 cell monolayer model is a widely used in vitro tool to predict the intestinal permeability of compounds. nih.govcreative-bioarray.com These cells form a polarized monolayer that mimics the intestinal epithelium. wur.nl The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of the compound across the cell monolayer. wur.nl Compounds containing a tetrazole moiety can sometimes be substrates for efflux transporters like P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs), which can impact their net permeability. nih.gov

    No specific data on the Caco-2 permeability of this compound is available in the reviewed literature.

    Table 3: Representative Data Table for Caco-2 Permeability (Note: Data are illustrative as no specific information for this compound was found.)

    DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
    Apical to Basolateral (A-B)Data not availableData not available
    Basolateral to Apical (B-A)Data not available

    Pre-clinical Animal Pharmacokinetic Profiling

    Pharmacokinetic studies in animals are performed to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.

    Following administration of a compound to rodent species such as rats or mice, blood samples are collected over time to determine key pharmacokinetic parameters. nih.gov These include bioavailability (the fraction of an administered dose that reaches systemic circulation), clearance (the volume of plasma cleared of the drug per unit time), volume of distribution, and elimination half-life.

    Specific data on the bioavailability and clearance of this compound in any rodent model were not identified in the public literature.

    Table 4: Representative Pharmacokinetic Parameters in Rodents (Note: Data are illustrative as no specific information for this compound was found.)

    SpeciesDose RouteBioavailability (%)Clearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (t½, h)
    RatIVN/AData not availableData not availableData not available
    RatPOData not availableN/AN/AData not available
    MouseIVN/AData not availableData not availableData not available
    MousePOData not availableN/AN/AData not available

    Tissue distribution studies are conducted to determine the extent and rate of a drug's distribution to various tissues and organs after administration. nih.gov These studies provide insights into potential sites of action or accumulation.

    No studies detailing the tissue distribution of this compound were found in the public scientific domain.

    Based on the conducted research, no specific preclinical pharmacokinetic, drug metabolism, excretion pathway, metabolite identification, or enzyme kinetics data could be found for the chemical compound "this compound".

    The search results yielded general information about analytical techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) which are commonly used for metabolite identification researchgate.netnih.govjfda-online.commdpi.com. Additionally, studies on the metabolism of other molecules containing a tetrazole functional group were found nih.govnih.gov. However, none of the search results provided specific data related to the excretion, metabolite profiling, or enzyme kinetics of this compound in preclinical animal models.

    Therefore, the requested article with detailed sections on the preclinical pharmacokinetics and drug metabolism of this compound cannot be generated at this time due to a lack of available scientific literature on this specific compound. Further experimental studies would be required to elucidate the information requested in the article outline.

    Analytical Methodologies for N 4 1h Tetrazol 1 Yl Phenyl Acetamide in Research Contexts

    The robust characterization and quantification of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide in various research settings rely on a suite of sophisticated analytical techniques. The choice of methodology is dictated by the analytical objective, whether it be determining the purity of a bulk substance, identifying synthesis-related byproducts, or quantifying trace amounts in complex biological matrices for preclinical studies. This section outlines the principal chromatographic and mass spectrometric methods applicable to this compound.

    Future Directions and Emerging Research Avenues for N 4 1h Tetrazol 1 Yl Phenyl Acetamide

    Exploration of Novel Synthetic Pathways and Sustainable Synthesis

    The future synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide and its analogs is likely to be guided by the principles of green chemistry, focusing on efficiency, safety, and environmental sustainability. researchgate.netnih.gov Traditional methods for the synthesis of tetrazoles and amides often involve harsh reaction conditions, toxic reagents, and lengthy reaction times. arabjchem.orgresearchgate.net Emerging research avenues in this area will likely concentrate on the development of more benign and efficient synthetic protocols.

    Sustainable Catalysis: The use of heterogeneous catalysts, particularly those based on earth-abundant metals or metal-free systems, presents a significant opportunity. arabjchem.orgmdpi.com For the acetamide (B32628) bond formation, the development of reusable solid acid or base catalysts could replace corrosive reagents. Similarly, for the tetrazole ring formation, exploring novel catalytic systems that avoid the use of azides in their free form would enhance the safety of the synthesis. researchgate.netnih.gov

    Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis have demonstrated considerable advantages in reducing reaction times and improving yields for a wide range of heterocyclic compounds, including tetrazoles and acetamides. researchgate.netmdpi.comrsc.orgtandfonline.comresearchgate.netnih.govijpsjournal.comnih.govlew.roasianpubs.org The application of these technologies to the synthesis of this compound could lead to more energy-efficient and rapid production methods. A comparative overview of conventional versus alternative energy-driven synthesis highlights the potential for significant improvements in efficiency and sustainability.

    FeatureConventional HeatingMicrowave IrradiationSonication (Ultrasound)
    Heating Mechanism Conduction/ConvectionDirect molecular interaction with electromagnetic fieldAcoustic cavitation
    Reaction Time Hours to daysMinutes to hours lew.roMinutes to hours mdpi.com
    Energy Efficiency LowHighHigh
    Yield Often moderateGenerally higher lew.roOften improved mdpi.com
    Side Reactions More prevalentReducedOften minimized
    Scalability Well-establishedCan be challengingFeasible for lab scale

    Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and ease of scalability. The multi-step synthesis of this compound could be redesigned into a continuous flow process, minimizing manual handling of intermediates and allowing for more efficient production.

    Advanced Computational Design of Next-Generation Analogs

    Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the rational design of new molecules with desired properties. For this compound, computational approaches can guide the synthesis of next-generation analogs with potentially enhanced biological activity or material properties.

    Structure-Activity Relationship (SAR) Studies: In silico studies can be employed to explore the structure-activity relationships of this compound analogs. By systematically modifying the substituents on the phenyl ring, the acetamide group, and even the tetrazole ring, it is possible to predict how these changes will affect the molecule's interaction with biological targets or its self-assembly properties. nih.govrsc.org

    Molecular Docking and Virtual Screening: If a biological target for this compound is identified, molecular docking simulations can be used to predict the binding mode and affinity of novel analogs. tjnpr.orgbenthamdirect.comtjnpr.orguobaghdad.edu.iqchemrevlett.com This allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the discovery process. Virtual screening of large compound libraries against a specific target can also identify novel scaffolds that incorporate the key structural features of this compound. researchgate.netnih.govtandfonline.com

    Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information is valuable for understanding reaction mechanisms and for designing molecules with specific electronic or optical properties.

    Integration with Phenotypic Screening and Target Deconvolution Strategies

    Phenotypic screening has re-emerged as a powerful approach in drug discovery, as it allows for the identification of compounds that produce a desired biological effect without a priori knowledge of the molecular target. mdpi.com this compound and a library of its analogs could be subjected to high-throughput phenotypic screens to identify potential therapeutic activities.

    High-Content Imaging and Cellular Assays: Advanced cell-based assays, including high-content imaging, can be used to assess the effects of this compound on various cellular phenotypes, such as cell morphology, proliferation, and signaling pathways. This approach can uncover unexpected biological activities and provide initial clues about the compound's mechanism of action.

    Target Deconvolution: Once a bioactive analog of this compound is identified through phenotypic screening, the next critical step is to determine its molecular target(s). mdpi.com A variety of target deconvolution strategies can be employed, including affinity chromatography, activity-based protein profiling (ABPP), and computational methods. Identifying the biological target is crucial for understanding the compound's mechanism of action and for further lead optimization.

    Target Deconvolution MethodPrincipleAdvantagesDisadvantages
    Affinity Chromatography Immobilized compound is used to capture binding proteins from cell lysates.Direct identification of binding partners.Can be prone to non-specific binding.
    Activity-Based Protein Profiling (ABPP) Covalent probes are used to label active enzymes in a proteome.Provides information on target engagement and activity.Requires a reactive handle on the compound.
    Computational Approaches In silico methods to predict potential targets based on compound structure.Rapid and cost-effective.Predictions require experimental validation.
    Genetic Approaches (e.g., CRISPR screening) Identifies genes that modulate cellular sensitivity to the compound.Can reveal entire pathways affected by the compound.Can be complex and time-consuming.

    Applications in Materials Science or Supramolecular Chemistry

    While the biological potential of tetrazole and acetamide derivatives is widely recognized, their application in materials science and supramolecular chemistry is a less explored but promising area. The structural features of this compound suggest its potential utility in the design of functional materials.

    Crystal Engineering and Supramolecular Assemblies: The presence of both hydrogen bond donors (the N-H of the acetamide) and acceptors (the nitrogen atoms of the tetrazole ring and the carbonyl oxygen) makes this compound an interesting candidate for crystal engineering. mdpi.comamanote.comresearchgate.net The controlled self-assembly of this molecule could lead to the formation of well-defined supramolecular structures with interesting properties, such as porosity or specific host-guest recognition capabilities.

    Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen-rich tetrazole ring is an excellent ligand for metal ions. nih.govnih.gov this compound could serve as a functionalized organic linker for the construction of novel coordination polymers and MOFs. frontiersin.orgsemanticscholar.org The acetamide group could introduce additional functionality into the framework, such as providing sites for post-synthetic modification or influencing the framework's polarity and guest affinity.

    Energetic Materials: Tetrazole-containing compounds are known for their high nitrogen content and energetic properties. While this compound itself is unlikely to be a primary explosive, its derivatives could be explored as components of more stable energetic materials or gas-generating agents.

    Addressing Current Research Gaps in this compound Studies

    Despite the potential outlined above, there are significant gaps in the current understanding of this compound. Addressing these gaps will be crucial for realizing the full potential of this compound and its derivatives.

    Lack of Dedicated Synthetic Studies: While general methods for the synthesis of tetrazoles and acetamides exist, there is a lack of research focused on the optimized and sustainable synthesis of this compound itself. Developing and reporting a robust and scalable synthetic route would be a foundational step for further research.

    Limited Biological Evaluation: There is a scarcity of published data on the biological activities of this compound. Systematic screening of this compound against a wide range of biological targets and in various disease models is needed to uncover its potential therapeutic applications. The synthesis and evaluation of N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as PTP1B inhibitors suggest that the isomeric this compound could also possess interesting biological properties. nih.gov

    Absence of Material Science Characterization: The potential applications of this compound in materials science are largely speculative at this point. Detailed studies on its crystal structure, self-assembly behavior, and coordination chemistry are required to validate these hypotheses.

    Unexplored Structure-Property Relationships: A systematic investigation into how modifications to the chemical structure of this compound affect its physical, chemical, and biological properties is currently lacking. Such studies are essential for the rational design of new derivatives with tailored functionalities.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, and what critical reaction conditions must be controlled?

    • Methodology : The synthesis typically involves coupling a tetrazole-substituted aniline derivative with acetyl chloride or acetic anhydride under reflux conditions. Key steps include:

    • Tetrazole ring introduction : Reacting 4-aminophenyltetrazole with a nitrile source (e.g., sodium azide and ammonium chloride) under acidic conditions .
    • Acetamide formation : Acetylation using acetic anhydride in dichloromethane with catalytic pyridine to neutralize HCl byproducts .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
      • Critical parameters : Temperature (60–80°C for acetylation), pH control (avoiding excess acid to prevent tetrazole ring degradation), and anhydrous conditions for high yields (>75%) .

    Q. How is this compound characterized structurally, and what analytical techniques are essential?

    • Methodology :

    • Spectroscopy :
    • 1H/13C NMR : Confirms acetamide (-NHCO-) proton (δ 2.1–2.3 ppm) and tetrazole ring protons (δ 8.5–9.2 ppm) .
    • IR : Acetamide C=O stretch (~1650 cm⁻¹) and tetrazole N-H bend (~3400 cm⁻¹) .
    • Mass spectrometry (LC-MS) : Validates molecular ion peak (m/z 231.25) and fragmentation patterns .
    • Elemental analysis : Ensures purity (>98%) by matching calculated vs. experimental C/H/N ratios .

    Advanced Research Questions

    Q. How can synthetic routes be optimized to improve yield and scalability for this compound derivatives?

    • Methodology :

    • Catalyst screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective tetrazole functionalization (e.g., using CuSO₄/sodium ascorbate) .
    • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while biphasic systems (water/n-butanol) improve product isolation .
    • Flow chemistry : Continuous synthesis reduces side reactions and improves throughput for gram-scale production .
      • Case study : A 20% yield increase was achieved by replacing THF with DMF in the acetylation step, reducing reaction time from 12 to 6 hours .

    Q. What computational approaches are used to predict the biological activity of this compound derivatives?

    • Methodology :

    • PASS program : Predicts antimicrobial and anticancer potential based on structural descriptors (e.g., tetrazole’s electron-deficient ring) .
    • Molecular docking : Evaluates binding affinity to targets like COX-2 (PDB ID 5KIR) or EGFR (PDB ID 1M17). The tetrazole moiety shows hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
    • QSAR models : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with IC₅₀ values in cytotoxicity assays .

    Q. How can contradictions in structure-activity relationship (SAR) data for tetrazole-acetamide derivatives be resolved?

    • Case example : While N-[4-(2-chloropropanoyl)phenyl]acetamide exhibits anticonvulsant activity, its methoxy analog shows no effect despite similar logP values .
    • Resolution strategies :

    • Metabolic stability assays : Test if methoxy groups increase cytochrome P450-mediated degradation .
    • Crystallography : Compare binding modes of analogs to identify steric clashes or conformational changes .
    • Proteomics : Identify off-target interactions using affinity chromatography-mass spectrometry .

    Q. What strategies are effective in designing derivatives with enhanced pharmacokinetic properties?

    • Methodology :

    • Bioisosteric replacement : Substitute the tetrazole ring with 1,2,3-triazole to improve metabolic stability while retaining H-bonding capacity .
    • Prodrug design : Introduce ester groups (e.g., ethyl acetate) at the acetamide carbonyl to enhance oral bioavailability .
    • LogP optimization : Add polar substituents (e.g., sulfonamide) to reduce hydrophobicity and mitigate hepatotoxicity risks .

    Q. How can stability issues during storage of this compound be mitigated?

    • Methodology :

    • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the tetrazole ring .
    • Excipient screening : Use cyclodextrins to encapsulate the compound, reducing photodegradation in aqueous solutions .
    • Accelerated stability studies : Monitor degradation products (e.g., free aniline) via HPLC at 40°C/75% RH over 6 months .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.